XVA143
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C25H21Cl2N3O8 |
|---|---|
Poids moléculaire |
562.4 g/mol |
Nom IUPAC |
(2S)-2-[[2,6-dichloro-4-[(3-hydroxyphenyl)methylcarbamoyl]benzoyl]amino]-3-[(3,5-dihydroxybenzoyl)amino]propanoic acid |
InChI |
InChI=1S/C25H21Cl2N3O8/c26-18-7-14(23(35)28-10-12-2-1-3-15(31)4-12)8-19(27)21(18)24(36)30-20(25(37)38)11-29-22(34)13-5-16(32)9-17(33)6-13/h1-9,20,31-33H,10-11H2,(H,28,35)(H,29,34)(H,30,36)(H,37,38)/t20-/m0/s1 |
Clé InChI |
FZKFBGXSXUYBMX-FQEVSTJZSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Role of XVA143 in the Inhibition of Cell Adhesion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of XVA143, an α/β I-like allosteric antagonist of the integrin Lymphocyte Function-Associated Antigen-1 (LFA-1). This compound presents a unique mechanism of action, paradoxically inhibiting firm cell adhesion while promoting rolling adhesion under shear flow conditions. This document details the molecular interactions, signaling pathways, and conformational changes induced by this compound. It also provides a comprehensive summary of quantitative data from various studies and detailed protocols for key experimental assays used to characterize the effects of this compound. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, cell biology, and drug development who are interested in the modulation of LFA-1-mediated cell adhesion.
Introduction to LFA-1 and Cell Adhesion
Lymphocyte Function-Associated Antigen-1 (LFA-1), also known as αLβ2 integrin (CD11a/CD18), is a key adhesion molecule expressed on the surface of all leukocytes. It plays a critical role in a wide range of immune responses, including leukocyte trafficking, T-cell activation, and the formation of the immunological synapse. LFA-1 mediates these functions by binding to its primary ligands, the Intercellular Adhesion Molecules (ICAMs), particularly ICAM-1, which is expressed on endothelial cells and antigen-presenting cells.
The adhesive function of LFA-1 is tightly regulated through conformational changes that modulate its affinity for ICAMs. LFA-1 can exist in three main conformational states: a low-affinity bent-closed state, an intermediate-affinity extended-closed state, and a high-affinity extended-open state. The transition between these states is controlled by intracellular signaling pathways, a process known as "inside-out" signaling. Ligand binding to LFA-1 can also trigger intracellular signals, termed "outside-in" signaling, which further regulate cellular functions.
This compound: An Allosteric Antagonist of LFA-1
This compound is a small molecule that acts as an α/β I-like allosteric antagonist of LFA-1. Unlike competitive inhibitors that bind directly to the ligand-binding site, allosteric modulators like this compound bind to a different site on the integrin, inducing conformational changes that alter its function.
Mechanism of Action
This compound binds to the I-like domain of the β2 subunit of LFA-1. This binding event disrupts the interaction between the αL and β2 subunits, leading to a global conformational change in the LFA-1 molecule. Specifically, this compound stabilizes LFA-1 in an extended, intermediate-affinity conformation. This extended conformation is characterized by an open headpiece, which would typically be associated with high affinity. However, the allosteric inhibition by this compound prevents the final conformational changes in the αL I-domain that are necessary for high-affinity binding to ICAM-1.
This unique mechanism results in a paradoxical effect on cell adhesion. While the intermediate-affinity state is not sufficient to support strong, firm adhesion, the extended conformation of LFA-1 can still engage with ICAM-1, leading to an increase in rolling adhesion, particularly under conditions of shear flow. In essence, this compound uncouples the extension of LFA-1 from the acquisition of a high-affinity state, thereby inhibiting firm adhesion and promoting a rolling phenotype.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the inhibitory and modulatory effects of this compound on LFA-1 function from various experimental systems.
| Parameter | Value | Assay Conditions | Cell Type/System |
| IC50 (Firm Adhesion) | ~1 nM | T-cell adhesion to ICAM-1 | Human T-cells |
| IC50 (ICAM-1 Binding) | Potent inhibition observed | Cell-free LFA-1/ICAM-1 binding assay | Purified proteins |
| IC50 (CD69 Expression) | 0.049 ± 0.016 μM | aCD3/Mg2+ activated human blood | Human T-cells |
**Table 1: Inhibitory Concentrations (IC50) of XVA1
exploring the effects of XVA143 on lymphocytes
An In-depth Technical Guide on the Effects of Ibrutinib on Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibrutinib is a first-in-class, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, differentiation, and survival of B-lymphocytes. By irreversibly binding to a cysteine residue (Cys481) in the active site of BTK, Ibrutinib effectively blocks downstream signaling, leading to the inhibition of malignant B-cell growth, migration, and survival. This technical guide provides a comprehensive overview of the effects of Ibrutinib on lymphocytes, with a focus on its mechanism of action, impact on lymphocyte populations, and the underlying signaling pathways.
Mechanism of Action
Ibrutinib's primary mechanism of action is the irreversible inhibition of BTK. This inhibition disrupts several key processes in B-cells:
-
Inhibition of Proliferation and Survival: By blocking BCR signaling, Ibrutinib inhibits downstream pathways that promote cell growth and survival, such as the NF-κB pathway. This leads to decreased proliferation and increased apoptosis of malignant B-cells.
-
Inhibition of Adhesion and Trafficking: Ibrutinib interferes with the adhesion and migration of lymphocytes. It has been shown to downregulate the expression of chemokine receptors like CXCR4, which are crucial for the homing of lymphocytes to protective microenvironments in the lymph nodes and bone marrow. This disruption leads to the mobilization of lymphocytes from these tissues into the peripheral blood.
Quantitative Data on the Effects of Ibrutinib
The clinical efficacy of Ibrutinib has been demonstrated in numerous studies, particularly in the treatment of Chronic Lymphocytic Leukemia (CLL).
| Parameter | Observation | References |
| Overall Response Rate (ORR) | In a study of relapsed or refractory CLL, the ORR was 84%. | |
| Progression-Free Survival (PFS) | Long-term data suggests a median PFS of 8.9 years in some patient cohorts. | |
| Lymphocytosis | A transient increase in absolute lymphocyte count (ALC) is a well-documented effect, occurring in the first month of therapy and resolving in a median of 14 weeks. This is due to the redistribution of CLL cells from lymphoid tissues. | |
| Cytokine and Chemokine Levels | Ibrutinib treatment leads to a significant decrease in the plasma levels of several pro-inflammatory cytokines and chemokines, including a rapid decrease in some chemokines within 24 hours of the first dose. | |
| T-Cell Counts | Treatment with Ibrutinib can lead to a normalization of elevated CD4+ and CD8+ T-cell counts in CLL patients. | |
| Proliferating (Ki67+) CLL Cells | A significant reduction in proliferating CLL cells in the blood is observed after one week of treatment. |
Experimental Protocols
The following are summaries of key experimental methodologies used to study the effects of Ibrutinib on lymphocytes.
Chemotaxis Assay
This assay is used to evaluate the effect of Ibrutinib on the migration of lymphocytes in response to chemokines.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from patient samples.
-
Treatment: Cells are treated with Ibrutinib at a relevant concentration (e.g., 500 nM) or a vehicle control.
-
Transwell Migration: The treated cells are placed in the upper chamber of a Transwell insert. The lower chamber contains a chemokine such as CCL19, CXCL12, or CXCL13.
-
Incubation: The plate is incubated to allow for cell migration.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified using flow cytometry.
T-Cell Proliferation Assay
This assay measures the impact of Ibrutinib on the ability of T-cells to proliferate upon stimulation.
-
Cell Staining: PBMCs are stained with a proliferation-tracking dye, such as CellTrace Violet.
-
Stimulation: The stained cells are stimulated with T-cell activation beads (e.g., anti-CD2/CD3/CD28).
-
Treatment: The cells are cultured with or without Ibrutinib.
-
Culture: The cells are cultured for several days, with the addition of IL-2 to support T-cell growth.
-
Analysis: T-cell proliferation is assessed by measuring the dilution of the proliferation dye using flow cytometry.
Cytokine Profiling
This method is used to determine the effect of Ibrutinib on the secretion of cytokines and chemokines.
-
Sample Collection: Plasma or serum samples are collected from patients at various time points before and during Ibrutinib treatment.
-
Cytokine Measurement: The concentrations of multiple cytokines and chemokines are measured using a multiplex immunoassay, such as a proximity extension assay.
-
Data Analysis: Changes in cytokine levels over the course of treatment are analyzed to determine the immunomodulatory effects of Ibrutinib.
Signaling Pathways and Experimental Workflows
B-Cell Receptor (BCR) Signaling Pathway Inhibition by Ibrutinib
Methodological & Application
Application Notes and Protocols for XVA143 in T Cell Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
XVA143 is a potent, cell-permeable, allosteric inhibitor of the integrin Leukocyte Function-Associated Antigen-1 (LFA-1 or αLβ2). LFA-1 plays a critical role in leukocyte adhesion, migration, and the formation of the immunological synapse, which is essential for T cell activation, proliferation, and effector functions. By binding to the α/β I-like allosteric site of LFA-1, this compound effectively blocks the interaction between LFA-1 and its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1). These application notes provide detailed protocols for utilizing this compound to study T cell functions and summarize its effective concentrations in relevant assays.
Data Presentation: Effective Concentrations of this compound
The following table summarizes the effective concentrations and IC50 value of this compound for the inhibition of T cell activation, based on published data.
| Parameter | Value | Cell Type | Assay | Reference |
| IC50 (CD69 Expression) | 0.049 ± 0.016 µM | Human CD3+ T cells in whole blood | Flow cytometry-based CD69 upregulation | |
| Potent Inhibition | 10 µM | Human CD3+ T cells in whole blood | Flow cytometry-based CD69 upregulation | |
| Effective Concentration | 2 µM | Human CD3+ T cells in whole blood | Multi-parameter flow cytometry assay |
Signaling Pathways and Experimental Workflows
LFA-1 Signaling Pathway in T Cell Activation
LFA-1 signaling is integral to T cell activation. Upon T cell receptor (TCR) engagement with an antigen-presenting cell (APC), "inside-out" signaling leads to a conformational change in LFA-1, increasing its affinity for ICAM-1. Subsequent LFA-1-ICAM-1 binding initiates "outside-in" signaling, which synergizes with TCR signaling to promote full T cell activation, proliferation, and differentiation. This compound inhibits this process by preventing the high-affinity state of LFA-1.
Caption: LFA-1 signaling pathway in T cell activation and the inhibitory action of this compound.
Experimental Workflow: T Cell Proliferation Assay (CFSE)
This workflow outlines the key steps for assessing the effect of this compound on T cell proliferation using the CFSE dilution method.
Application of XVA143 in HUVEC Transendothelial Migration: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
XVA143 is a potent and specific small-molecule antagonist of the integrin Lymphocyte Function-Associated Antigen-1 (LFA-1), also known as αLβ2. LFA-1 is critically involved in the firm adhesion and subsequent transendothelial migration (TEM) of leukocytes across the endothelial barrier, a key process in the inflammatory response. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard primary cell model for studying the interactions between leukocytes and the endothelium.
The primary ligand for LFA-1 on the surface of leukocytes is the Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on the surface of endothelial cells like HUVECs, particularly upon inflammatory stimulation. The interaction between LFA-1 and ICAM-1 is a crucial step for the arrest of leukocytes on the endothelial surface, followed by their crawling and migration into the underlying tissue.
This compound functions as an α/β I-like allosteric antagonist. It binds to a site on the LFA-1 integrin distinct from the ICAM-1 binding site, inducing a conformational change that prevents the integrin from adopting its high-affinity state, thereby inhibiting its binding to ICAM-1. This mechanism of action makes this compound a valuable tool for studying the role of LFA-1 in leukocyte trafficking and as a potential therapeutic agent for inflammatory diseases. In the context of HUVEC transendothelial migration assays, this compound can be used to specifically block the LFA-1/ICAM-1 dependent migration of various leukocyte populations.
Signaling Pathway of LFA-1/ICAM-1 Mediated Adhesion and Inhibition by this compound
Caption: LFA-1/ICAM-1 signaling and this compound inhibition.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on T cell adhesion and migration on activated HUVECs.
| Parameter | Treatment | Concentration | Effect | Reference |
| Shear-Resistant Adhesion & Crawling | Control | - | Baseline adhesion and crawling | |
| This compound | 1 µM | Significant reduction in crawling, comparable to total LFA-1 blockade | ||
| Integrin-blocking mAbs | 20 mg/ml | Significant reduction in crawling | ||
| Adhesive Filopodia Density | Control | - | Baseline density | |
| This compound | Not specified | Significant reduction in adhesive filopodia density | ||
| Invasive Filopodia Density | Control | - | Baseline density | |
| This compound | Not specified | Significant reduction in invasive filopodia density |
Experimental Protocols
HUVEC Transendothelial Migration Assay (Transwell Assay)
This protocol describes a method to assess the effect of this compound on the transendothelial migration of leukocytes through a HUVEC monolayer.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Leukocytes (e.g., T cells, neutrophils, or a leukocyte cell line)
-
Endothelial Cell Growth Medium (EGM-2)
-
Leukocyte culture medium (e.g., RPMI-1640 with 10% FBS)
-
Transwell inserts (e.g., 6.5 mm diameter with 8 µm pores for 24-well plates)
-
Fibronectin or Collagen Type I
-
TNF-α (Tumor Necrosis Factor-alpha)
-
This compound
-
Chemoattractant (e.g., CXCL12/SDF-1α)
-
Calcein-AM or Crystal Violet stain
-
Fluorescence plate reader or microscope
Experimental Workflow Diagram:
Caption: Workflow for HUVEC transendothelial migration
XVA143: A Potent Antagonist for Investigating Leukocyte Rolling and Adhesion
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Leukocyte recruitment to sites of inflammation is a critical process in the immune response, involving a multi-step cascade of rolling, adhesion, and transmigration across the vascular endothelium. A key player in the firm adhesion of leukocytes is the integrin Lymphocyte Function-Associated Antigen-1 (LFA-1 or αLβ2), which is exclusively expressed on leukocytes. XVA143 is a small molecule, peptidomimetic, allosteric antagonist of LFA-1 that serves as a powerful tool for studying the dynamics of leukocyte adhesion. By binding to the β2 integrin subunit, this compound locks LFA-1 in an inactive conformation, preventing the high-affinity binding to its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), which is expressed on endothelial cells. This targeted inhibition allows for the precise dissection of the role of LFA-1-mediated adhesion in the inflammatory cascade.
These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in in vitro assays to study leukocyte rolling and adhesion.
Mechanism of Action
This compound is classified as an α/β I allosteric inhibitor. It binds to the I-like domain of the β2 subunit of LFA-1. This binding event prevents the conformational changes that are necessary for the αI domain to switch to a high-affinity state for ICAM-1. While this compound effectively blocks the transition to a high-affinity state required for firm adhesion, it can induce an extended, intermediate-affinity conformation of LFA-1. This unique property can paradoxically enhance leukocyte rolling on ICAM-1 under certain conditions while preventing firm arrest.
Figure 1: Mechanism of this compound Action.
Data Presentation
The following table summarizes the key quantitative effects of this compound on leukocyte adhesion parameters as reported in the literature.
| Parameter | Cell Type | Substrate | Assay Condition | Effect of this compound | Reference |
| Firm Adhesion | T cells | ICAM-1 and CXCL12 | Shear flow (5 dyn/cm²) | Rapid detachment of crawling T cells | |
| Crawling | T cells | ICAM-1 and CXCL12 | Shear flow | Halted crawling at suboptimal doses | |
| T Cell Activation | CD3+ T cells | anti-CD3/MgCl₂ | Static | Half-maximal inhibition associated with 40% epitope gain | |
| LFA-1 Conformation | T cells | N/A | Flow Cytometry | Induces an intermediate affinity state conformation |
Experimental Protocols
Protocol 1: In Vitro Leukocyte Rolling and Adhesion Assay under Flow Conditions
This protocol is designed to assess the effect of this compound on leukocyte rolling and firm adhesion to a monolayer of activated endothelial cells under physiological shear stress.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Leukocytes (e.g., isolated human neutrophils or T lymphocytes)
-
Cell culture medium (e.g., M199 or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Endothelial cell growth supplement
-
Fibronectin
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., DPBS with Ca²⁺/Mg²⁺ and 0.2% HSA)
-
Parallel-plate flow chamber apparatus
-
Syringe pump
-
Inverted microscope with a camera for recording
Methodology:
-
Endothelial Cell Culture:
-
Coat glass coverslips or the bottom of the flow chamber plate with fibronectin (20 µg/mL).
-
Culture HUVECs on the fibronectin-coated surface in complete medium until a confluent monolayer is formed.
-
Activate the HUVEC monolayer by treating with TNF-α (e.g., 200 U/mL) for 4-24 hours to induce ICAM-1 expression.
-
-
Leukocyte Preparation:
-
Isolate leukocytes from whole blood using standard density gradient centrifugation methods.
-
Resuspend the isolated leukocytes in the assay buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
This compound Treatment:
-
Prepare working solutions of this compound in the assay buffer. A typical concentration range to test is 0.1 - 10 µM. Include a vehicle control (DMSO).
-
Pre-incubate the leukocyte suspension with this compound or vehicle control for 15-30 minutes at 37°C.
-
-
Flow Chamber Assay:
-
Assemble the flow chamber with the HUVEC-coated coverslip.
-
Mount the flow chamber on the inverted
-
Troubleshooting & Optimization
Technical Support Center: Optimizing XVA143 Incubation Time for Maximum Effect
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times for the LFA-1 antagonist, XVA143, in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an α/β I-like allosteric antagonist of the integrin Lymphocyte Function-associated Antigen-1 (LFA-1 or αLβ2). Its mechanism of action involves inhibiting LFA-1-dependent firm adhesion of leukocytes. Paradoxically, it can also enhance cell adhesion and rolling under shear flow conditions by inducing an extended conformation of the αL subunit.
Q2: What is a typical starting point for incubation time when using this compound in a cell-based assay?
A2: The optimal incubation time for this compound is highly dependent on the specific experimental endpoint.
-
For assessing direct binding and immediate conformational changes in LFA-1, a shorter pre-incubation time of less than 1 hour is often sufficient.
-
For studying downstream functional effects, such as the inhibition of T-cell activation (e.g., CD69 expression) or changes in cell surface protein expression , longer incubation times are required. A common starting point is a 1-hour pre-incubation with this compound, followed by cell stimulation for 22 to 24 hours . Some studies have shown that significant downmodulation of αLβ2 surface expression requires exposure times longer than 1 hour, with effects being clearly visible after 22 hours.
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: Higher concentrations of this compound may elicit a more rapid and potent response, potentially allowing for shorter incubation times for certain assays. Conversely, lower, more physiologically relevant concentrations might require longer incubation periods to observe a significant effect. It is recommended to perform a dose-response experiment at a fixed, relevant time point to determine the optimal concentration for your specific cell type and assay.
Q4: Should I change the medium during a long incubation with this compound?
A4: For incubation times extending beyond 24 hours, it is advisable to consider a medium change. This ensures that nutrient depletion or the accumulation of metabolic byproducts does not affect cell health and the experimental outcome. When changing the medium, it should be replaced with fresh medium containing the same concentration of this compound to maintain consistent exposure.
Q5: What are some common issues encountered when working with this compound and how can I troubleshoot them?
A5: Please refer to the Troubleshooting Guide section below for detailed information on common problems, their potential causes, and recommended solutions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Step |
| Low or no inhibitory activity | Suboptimal Incubation Time: The incubation period may be too short to observe the desired effect. | For functional assays like inhibition of T-cell activation, ensure a pre-incubation of at least 1 hour followed by a longer incubation (e.g., 22-24 hours) during cell stimulation. A time-course experiment is highly recommended. |
| Incorrect this compound Concentration: The concentration may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal concentration. Effective concentrations can range from nanomolar to low micromolar depending on the cell type and assay. | |
| Compound Instability: this compound, being a peptidomimetic, may degrade over time in solution. | Prepare fresh stock solutions in an appropriate solvent like DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| High background or non-specific effects | High this compound Concentration: Excessive concentrations can lead to off-target effects or cytotoxicity. | Determine the IC50 value for your assay and use concentrations around this value. Include a vehicle control (e.g., DMSO) at the same concentration as in the experimental samples. |
| Cell Health: Unhealthy or stressed cells may respond differently and show higher background signals. | Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. | |
| Inconsistent results between experiments | Variability in Incubation Time or Temperature: Minor deviations can lead to significant differences in results. | Standardize all incubation times and maintain a consistent temperature (typically 37°C for mammalian cells). Use calibrated equipment. |
| Inconsistent Cell Density: The number of cells can influence the effective concentration of the inhibitor. | Seed cells at a consistent density for all experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: IC50 Values for this compound in Different Assays
| Assay | Cell Type/System | Activator/Stimulus | Incubation Time | IC50 Value (µM) | Reference |
| Inhibition of CD69 Expression | Human Whole Blood T-cells | aCD3/MgCl₂ | 1 hr pre-incubation + 22 hr stimulation | 0.049 ± 0.016 | |
| ICAM-1 Binding | K562 cells | 2 mM Mg²⁺/1 mM EGTA | Not specified | ~0.000001 | |
| ICAM-1 Binding | K562 cells | 1 mM Mn²⁺ | Not specified | ~0.001 |
Table 2: Effective Concentrations and Observed Effects of this compound
| Concentration (µM) | Cell Type | Incubation Time | Observed Effect | Reference |
| 1 | K562 cells | Not specified | Completely abolishes ICAM-1 binding. | |
| 10 | Human Whole Blood T-cells | 1 hr pre-incubation + 22 hr stimulation | Downmodulation of αLβ2 surface expression. | |
| 100 | Wild-type murine lymphocytes | Not specified | Induced a 50% increase in rolling fraction. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal this compound Incubation Time for Inhibition of T-Cell Activation
-
Cell Preparation: Seed CD3+ T-cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
**Compound
unexpected changes in cell morphology with XVA143
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using XVA143. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.
Troubleshooting Guides
Issue 1: Cells show reduced adhesion or appear rounded after this compound treatment.
-
Question: We are observing that our cells, which normally adhere firmly, are showing reduced attachment or a rounded morphology after incubation with this compound. Is this an expected outcome?
-
Answer: This can be an expected consequence of this compound's mechanism of action, but can also indicate experimental issues. This compound is an allosteric antagonist of the integrin LFA-1 (αLβ2), which is crucial for leukocyte adhesion.[1][2] By inhibiting LFA-1, this compound is expected to reduce firm cell adhesion.[1] However, severe cell detachment or rounding could also be due to other factors.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Concentration of this compound | The inhibitory effect of this compound on adhesion is dose-dependent. A very high concentration may lead to excessive inhibition of adhesion. We recommend performing a dose-response curve to determine the optimal concentration for your specific cell type and experimental setup. |
| Sub-optimal Culture Conditions | Stressed cells are more susceptible to detachment. Ensure that your cell culture medium, pH, temperature, and CO2 levels are optimal for your specific cell line.[3] |
| Over-confluency | Overly confluent cultures can lead to cell stress and detachment due to competition for nutrients and space.[3] It is advisable to subculture cells before they reach 100% confluency. |
| Issues with Cultureware | The surface of the culture vessel may not be suitable for adherent cell growth, especially when cell adhesion is partially inhibited. Consider using cultureware coated with extracellular matrix proteins like fibronectin or collagen to promote cell attachment. |
Issue 2: Unexpected increase in cell rolling or transient adhesion in flow-based assays.
-
Question: In our microfluidic setup, we observed an unexpected increase in the number of cells rolling or transiently adhering to the substrate after treatment with this compound, even though it's an LFA-1 inhibitor. Why is this happening?
-
Answer: This paradoxical effect is a known characteristic of this compound. While it inhibits firm adhesion, it can enhance cell adhesion under shear flow and promote rolling.[1] This is because this compound induces an extended conformation of LFA-1, which can paradoxically increase the initial tethering and rolling of cells.[1][4]
Experimental Workflow for Characterizing Cell Rolling vs. Firm Adhesion:
Caption: Workflow for flow-based cell adhesion assay.
Issue 3: Altered cell morphology observed in endothelial cell co-cultures.
-
Question: We are using this compound in a co-culture model with leukocytes and endothelial cells. We have noticed changes in the morphology of the endothelial cell monolayer. Is this compound directly affecting the endothelial cells?
-
Answer: this compound is an inhibitor of LFA-1, which is primarily expressed on leukocytes.[2] Therefore, a direct effect on endothelial cells is unlikely. However, the interaction between leukocytes and endothelial cells is a complex process involving various adhesion molecules and signaling pathways.[5] By altering leukocyte adhesion to the endothelium, this compound can indirectly influence the morphology and integrity of the endothelial monolayer.
Signaling Pathway Overview of Leukocyte-Endothelial Interaction:
Caption: Simplified pathway of LFA-1/ICAM-1 interaction. Changes in leukocyte adhesion can alter the mechanical forces exerted on the endothelial cells, potentially leading to rearrangements of the endothelial actin cytoskeleton and adherens junctions, which in turn affects cell shape and monolayer integrity.[5][6]
Frequently Asked Questions (FAQs)
-
What is the primary mechanism of action of this compound? this compound is an α/β I-like allosteric antagonist of the integrin LFA-1 (αLβ2).[1] It binds to an allosteric site on LFA-1, stabilizing it in a conformation that is unable to mediate firm adhesion to its ligand, ICAM-1.[2][7]
-
Does this compound have any agonistic activity? While this compound is an antagonist of firm adhesion, it can induce conformational changes in LFA-1 that are characteristic of an intermediate affinity state.[7] However, studies have shown that it does not induce outside-in signaling, indicating an absence of agonistic signaling activity.[7]
-
What is the effect of this compound on LFA-1 surface expression? Prolonged exposure to this compound may lead to a mild reduction in the surface expression of LFA-1.[2] This effect is dependent on the duration of exposure.
-
Can this compound affect the cytoskeleton? this compound's primary target is LFA-1. However, by modulating cell adhesion, it can indirectly influence the organization of the actin cytoskeleton.[8] Cell adhesion and cytoskeletal dynamics are tightly linked processes.[9][10]
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound from a representative study. Note that these values can vary depending on the specific experimental conditions.
| Assay | Activator | IC50 |
| LFA-1/ICAM-1 Binding | 2 mM Mg2+/1 mM EGTA | ~10⁻³ nM |
| LFA-1/ICAM-1 Binding | 1 mM Mn2+ | ~10⁻³ nM |
Data adapted from MedchemExpress.com[1]
Experimental Protocols
Protocol 1: Cell Adhesion Assay
-
Cell Preparation: Culture leukocytes (e.g., Jurkat cells) to a density of 1 x 10⁶ cells/mL.
-
Treatment: Incubate the cells with varying concentrations of this compound or a vehicle control for 30 minutes at 37°C.
-
Plate Coating: Coat 96-well plates with ICAM-1 (10 µg/mL) overnight at 4°C. Block non-specific binding with 1% BSA for 1 hour at room temperature.
-
Adhesion: Add 1 x 10⁵ treated cells to each well and incubate for 30 minutes at 37°C.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a suitable method, such as a fluorescent plate reader after staining with Calcein-AM.
Protocol 2: Immunofluorescence Staining for Cytoskeletal Analysis
-
Cell Culture: Plate cells on glass coverslips and allow them to adhere.
-
Treatment: Treat the cells with this compound at the desired concentration and for the desired time.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Staining: Incubate with phalloidin (B8060827) conjugated to a fluorescent dye (e.g., Alexa Fluor 488) to visualize F-actin, and DAPI to stain the nuclei.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel multi‐parameter assay to dissect the pharmacological effects of different modes of integrin αLβ2 inhibition in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Observing force-regulated conformational changes and ligand dissociation from a single integrin on cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adhesion Molecules on Endothelial Cells Research Areas: R&D Systems [rndsystems.com]
- 6. Effects of Morphology vs. Cell–Cell Interactions on Endothelial Cell Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Redox Regulation of the Actin Cytoskeleton in Cell Migration and Adhesion: On the Way to a Spatiotemporal View [frontiersin.org]
- 9. Changing the perspective on the ‘Cinderella of the cytoskeleton’ [blogs.bcm.edu]
- 10. Cx43 and the Actin Cytoskeleton: Novel Roles and Implications for Cell-Cell Junction-Based Barrier Function Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Navigating XVA143 Usage: A Guide to Mitigating Cytotoxicity in Research
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the LFA-1 allosteric antagonist, XVA143, achieving the desired therapeutic effect while avoiding off-target cytotoxicity is paramount. This technical support center provides essential guidance on adjusting this compound concentration, troubleshooting common experimental issues, and understanding the potential cellular pathways involved in cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in my cell-based assays?
A1: Initial experiments should begin with a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Based on available in vitro data for LFA-1 inhibition, concentrations typically range from 0.2 µM to 1 µM. A wider range, including a higher concentration of 100 µM, has been used in some studies to characterize the compound's effects on cellular adhesion.
Q2: I am observing significant cell death in my experiments with this compound. What are the potential causes?
A2: Unexpected cytotoxicity can stem from several factors. High concentrations of this compound may lead to off-target effects. The final concentration of the solvent, typically DMSO, should be kept low (ideally ≤ 0.1% v/v) to avoid solvent-induced toxicity. Additionally, the health and density of your cells at the time of treatment can significantly influence their susceptibility to cytotoxic effects.
Q3: How can I distinguish between apoptosis and necrosis in this compound-treated cells?
A3: To differentiate between these two forms of cell death, it is recommended to use a combination of assays. An Annexin V assay can identify early apoptotic cells, while a membrane integrity assay, such as the LDH release assay, can detect necrosis.
Q4: Can the inhibition of LFA-1 itself induce apoptosis?
A4: Yes, LFA-1 signaling is known to play a role in lymphocyte survival. Inhibition of the LFA-1 pathway can, in some contexts, lead to the activation of apoptotic signaling cascades. This is thought to be mediated through pathways involving the TNF receptor/ligand family, the Bcl-2 family of proteins, and caspases.
Troubleshooting Guide
Encountering unexpected cytotoxicity can be a significant hurdle in your research. This guide provides a systematic approach to troubleshooting and resolving these issues.
| Problem | Potential Cause | Recommended Solution |
| High cell death at expected therapeutic concentrations. | - Concentration too high for your specific cell line: Different cell lines exhibit varying sensitivities to chemical compounds. | - Perform a dose-response experiment: Test a wide range of this compound concentrations (e.g., 0.01 µM to 100 µM) to determine the precise IC50 for efficacy and identify the threshold for cytotoxicity in your model. |
| - Solvent toxicity: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at higher concentrations. | - Maintain a low final solvent concentration: Ensure the final concentration of DMSO in your cell culture medium is at or below 0.1%. Run a vehicle control (medium with the same concentration of DMSO as your highest this compound treatment) to assess solvent toxicity. | |
| - Suboptimal cell health: Cells that are stressed, overly confluent, or in a non-logarithmic growth phase can be more susceptible to drug-induced toxicity. | - Optimize cell culture conditions: Ensure cells are healthy, within an optimal passage number, and seeded at an appropriate density. | |
| Inconsistent results between experiments. | - Variability in cell seeding: Inconsistent cell numbers across wells can lead to variable results. | - Standardize cell seeding: Use a cell counter to ensure accurate and consistent cell numbers are plated in each well. |
| - Edge effects on microplates: Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and affect cell viability. | - Mitigate edge effects: Fill the outer wells with sterile PBS or media without cells and do not use them for experimental data points. | |
| - Compound precipitation: this compound may precipitate out of solution at higher concentrations in aqueous media. | - Ensure solubility: Visually inspect your treatment solutions for any precipitate. If observed, consider preparing fresh dilutions from a higher concentration stock or exploring alternative solvent systems. | |
| Discrepancy between different cytotoxicity assays. | - Different cellular processes being measured: For example, an MTT assay measures metabolic activity, which can be affected without immediate cell death, while an LDH assay measures membrane integrity, a marker of late-stage necrosis. | - Use orthogonal methods: Employ multiple cytotoxicity assays that measure different cellular endpoints (e.g., metabolic activity, membrane integrity, and apoptosis) to get a comprehensive understanding of the cytotoxic mechanism. |
Quantitative Data Summary
While direct cytotoxic concentrations (e.g., LC50) for this compound are not extensively published, the following table summarizes the effective concentrations for its intended biological activity (inhibition of LFA-1 mediated adhesion) in various cell lines. Researchers should aim to work within these ranges to achieve the desired effect while minimizing the risk of off-target cytotoxicity.
| Compound | Assay Type | Cell Line/System | IC50 / Effective Concentration | Reference |
| This compound | LFA-1 Dependent Adhesion | K562 cells | IC50 ~10⁻³ nM (with 2 mM Mg²⁺/1 mM EGTA) | [1] |
| This compound | LFA-1 Dependent Adhesion | K562 cells | IC50 ~10⁻³ nM (with 1 mM Mn²⁺) | [1] |
| This compound | Rolling Adhesion | Wild-type murine lymphocytes | 100 µM (induced a 50% increase in rolling fraction) | [1] |
| BMS-688521 | LFA-1/ICAM Adhesion | Human T-cell/HUVEC | IC50 = 2.5 nM | [2][3] |
| BMS-688521 | LFA-1/ICAM Adhesion | Mouse splenocytes/b.END3 | IC50 = 78 nM | [2][3] |
| Lifitegrast | LFA-1/ICAM-1 Interaction | In vitro assays | - | [4][5] |
Experimental Protocols
To accurately assess the cytotoxicity of this compound, it is crucial to employ standardized and well-validated experimental protocols. Below are detailed methodologies for key cytotoxicity and apoptosis assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
For suspension cells, seed the cells on the day of the experiment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include untreated and vehicle-only controls.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase from cells with damaged plasma membranes, a hallmark of necrosis.
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the MTT assay (steps 1 and 2).
-
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a dye).
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
-
Data Analysis:
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculate the percentage of cytotoxicity based on the absorbance values relative to the controls.
-
Annexin V Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Cell Preparation:
-
Seed and treat cells with this compound as described for the MTT assay.
-
-
Cell Harvesting:
-
After treatment, harvest the cells. For adherent cells, use a gentle cell dissociation reagent. For suspension cells, collect by centrifugation.
-
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add fluorochrome-conjugated Annexin V (e.g., FITC or APC) and a viability dye (e.g., propidium (B1200493) iodide or 7-AAD) to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Live cells will be negative for both Annexin V and the viability dye.
-
Early apoptotic cells will be Annexin V positive and viability dye negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and the viability dye.
-
Visualizing Potential Mechanisms
To aid in hypothesis generation and experimental design, the following diagrams illustrate a potential workflow for troubleshooting cytotoxicity and a hypothetical signaling pathway that may be involved in this compound-induced apoptosis.
Caption: Troubleshooting workflow for addressing unexpected cytotoxicity with this compound.
Caption: Hypothetical pathway of this compound-induced apoptosis via LFA-1 inhibition.
References
- 1. LFA-1 nanoclusters integrate TCR stimulation strength to tune T-cell cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS 688521 | Integrins | Tocris Bioscience [tocris.com]
- 4. Lifitegrast: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lifitegrast: a novel drug for patients with dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise ratio in XVA143 experiments
This guide provides troubleshooting advice and optimized protocols to help researchers improve the signal-to-noise ratio (S/N) in XVA143 kinase assays. The this compound is a fluorescence-based assay designed to measure the activity of a specific kinase for drug discovery and profiling applications.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the this compound assay?
The this compound assay is a biochemical method used to measure the enzymatic activity of a specific kinase.[1] It relies on the detection of a fluorescent product generated when the kinase phosphorylates its substrate. An active kinase produces a strong signal, while an effective inhibitor blocks phosphorylation, resulting in a low signal. This allows for the quantification of inhibitor potency.
Q2: How are the Signal-to-Noise (S/N) and Z-Prime (Z') factor calculated?
A low signal-to-noise ratio can be the result of a weak signal or a high background.[2]
-
Signal-to-Noise Ratio (S/N): This metric compares the mean signal of the positive control (active enzyme) to the standard deviation of the background (no enzyme or fully inhibited). It indicates how distinguishable the signal is from the inherent noise of the system.
-
Z-Prime (Z') Factor: This is a more robust statistical parameter for assessing assay quality in high-throughput screening (HTS).[3][4] It accounts for the variability of both positive and negative controls. The formula is:
Z' = 1 - ( (3 * (σp + σn)) / |μp - μn| )
Where:
-
μp and σp are the mean and standard deviation of the positive control.
-
μn and σn are the mean and standard deviation of the negative control.[3]
-
Q3: What is an acceptable Z' factor for the this compound assay?
The Z' factor is a measure of assay quality and its suitability for screening.[3][4][5] The interpretation is as follows:
-
0 < Z' < 0.5: A marginal assay that may require optimization.[4][6]
-
Z' < 0: The assay is not suitable for screening.[6]
Q4: What are the primary sources of noise in fluorescence-based assays?
Noise in fluorescence experiments can stem from several sources, including:
-
Photon Shot Noise: The inherent statistical fluctuation in the arrival rate of photons at the detector.[7][8]
-
Detector Noise: Electronic noise generated by the microplate reader's detector and electronics.[7][9][10]
-
Autofluorescence: Background fluorescence from the sample, media components, or the microplate itself.[11][12]
-
Compound Interference: Test compounds may be inherently fluorescent or may quench the signal, leading to false positives or negatives.[1]
Troubleshooting Guide
A low signal-to-noise ratio is a common challenge that can compromise data quality. This guide helps diagnose and resolve the root cause.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability (High CV%) | Pipetting Inaccuracy | Use calibrated pipettes. For viscous reagents, consider reverse pipetting. Ensure tips are properly sealed. |
| Temperature Gradients | Allow all reagents and microplates to equilibrate to room temperature before starting the assay.[13] Microplate readers can also introduce temperature changes.[14] | |
| Edge Effects | Microplate wells on the outer edges are prone to evaporation and temperature fluctuations. Avoid using the outermost wells for critical samples or fill them with buffer/water. | |
| Inconsistent Mixing | Ensure thorough but gentle mixing after reagent addition. Avoid introducing bubbles. | |
| Low Signal | Suboptimal Enzyme/Substrate Concentration | The concentration of the kinase or its substrate may be too low, limiting the reaction rate.[2] Titrate each component to find the optimal concentration. |
| Incorrect Buffer Conditions | pH and ionic strength can significantly impact enzyme activity.[1] Verify that the buffer composition and pH are optimal for the target kinase. | |
| Reagent Degradation | ATP and peptide substrates can degrade with improper storage or multiple freeze-thaw cycles.[15] Prepare fresh reagents and store them in single-use aliquots. | |
| High Background | Contaminated Reagents | Buffers or other reagents may be contaminated with fluorescent impurities. Use high-purity reagents and sterile, nuclease-free water. |
| Inappropriate Microplate Choice | Clear or white plates are not suitable for fluorescence assays due to high crosstalk and background.[12][16] Always use solid black plates for fluorescence intensity measurements.[16] | |
| Compound Interference | The test compound itself may be fluorescent at the assay wavelengths. Run a control plate with the compound in assay buffer without the enzyme to quantify its contribution to the signal.[1] |
Experimental Protocols
Protocol 1: Optimizing Enzyme Concentration
This protocol describes a method to determine the optimal kinase concentration that yields a robust signal while conserving the enzyme.
Objective: To find the enzyme concentration that results in a linear reaction rate and provides an excellent Z' factor (>0.7).
Materials:
-
This compound Kinase, Substrate, and ATP stocks
-
Assay Buffer
-
384-well solid black, low-binding assay plates[17]
-
Positive Control Inhibitor (e.g., Staurosporine)
-
Microplate reader with fluorescence capabilities
Methodology:
-
Prepare Enzyme Dilutions: Perform a serial dilution of the kinase stock in assay buffer. It is recommended to test a range from 0.1 nM to 100 nM.
-
Plate Layout:
-
Columns 1-12 (Negative Control): Add assay buffer only (no enzyme).
-
Columns 13-24 (Positive Control): Add the highest concentration of a known inhibitor.
-
Test Wells: Add the different enzyme dilutions across the plate. Prepare at least 8 replicates for each concentration.
-
-
Initiate Reaction: Add the substrate and ATP (at a fixed, non-limiting concentration, e.g., 10 µM) to all wells to start the reaction.[13]
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes), protected from light.
-
Read Plate: Measure the fluorescence intensity according to the this compound assay specifications.
-
Data Analysis:
-
Calculate the mean and standard deviation for each enzyme concentration.
-
Calculate the Signal-to-Background (S/B) and Z' factor for each concentration against the controls.
-
Plot the signal vs. enzyme concentration. Select the lowest concentration that falls within the linear range of the curve and provides a Z' factor > 0.7.
-
Data Presentation
Table 1: Example Data from Enzyme Titration Experiment
The following table shows representative data from an enzyme titration experiment. The goal is to identify the optimal enzyme concentration that maximizes the assay window (S/B) and statistical robustness (Z').
| Kinase Conc. (nM) | Mean Signal (RFU) | Mean Background (RFU) | Std Dev Signal | Std Dev Background | S/B Ratio | Z' Factor | Recommendation |
| 0.5 | 15,400 | 9,800 | 1,250 | 450 | 1.6 | 0.15 | Too low |
| 1.0 | 28,900 | 9,950 | 1,500 | 480 | 2.9 | 0.41 | Marginal |
| 2.5 | 65,200 | 10,100 | 2,100 | 510 | 6.5 | 0.78 | Optimal |
| 5.0 | 88,100 | 10,500 | 4,500 | 550 | 8.4 | 0.65 | Good, but less optimal |
| 10.0 | 95,500 | 11,200 | 9,800 | 620 | 8.5 | 0.22 | High variability |
In this example, 2.5 nM is the optimal concentration as it provides an excellent Z' factor and a strong signal-to-background ratio with acceptable variability.
Signaling Pathway Context
The this compound assay target is a kinase often involved in complex cellular signaling cascades. Understanding this context is crucial for interpreting inhibitor data.
References
- 1. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 2. benchchem.com [benchchem.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. assay.dev [assay.dev]
- 5. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 6. bmglabtech.com [bmglabtech.com]
- 7. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 8. Signal to Noise Ratio | Scientific Volume Imaging [svi.nl]
- 9. Noise — Introduction to Bioimage Analysis [bioimagebook.github.io]
- 10. Imaging in focus: An introduction to denoising bioimages in the era of deep learning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Signal-to-Noise Considerations [evidentscientific.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. ch.promega.com [ch.promega.com]
- 14. tecan.com [tecan.com]
- 15. benchchem.com [benchchem.com]
- 16. prolabcorp.com [prolabcorp.com]
- 17. Microplate Selection and Recommended Practices in High-throughput Screening and Quantitative Biology - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: XVA143 IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the half-maximal inhibitory concentration (IC50) of XVA143, an α/β I-like allosteric antagonist of Lymphocyte Function-Associated Antigen-1 (LFA-1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule, α/β I-like allosteric antagonist of the integrin LFA-1 (αLβ2).[1][2][3] Unlike competitive inhibitors that bind directly to the ligand-binding site, this compound binds to the I-like domain on the β2 subunit of LFA-1.[4] This binding event prevents the conformational changes required for high-affinity ligand binding and firm adhesion.[4] Paradoxically, this compound can also induce an extended, intermediate-affinity conformation of LFA-1, which can enhance cell rolling and adhesion under shear flow conditions.[1][2][5]
Q2: Why are my IC50 values for this compound inconsistent?
Inconsistencies in this compound IC50 values are common and can be attributed to several factors:
-
Assay Format: The IC50 value is highly dependent on the type of assay used. Static adhesion assays, flow-based adhesion assays, and biochemical assays will yield different results due to the compound's dual mechanism of action.[2][3]
-
Cell Type: The expression level and activation state of LFA-1 can vary significantly between different cell lines, impacting their sensitivity to this compound.
-
Activation Stimulus: The method used to activate LFA-1 (e.g., chemical stimuli like Mn2+ or phorbol (B1677699) esters, or cell receptor cross-linking) will alter the conformational state of the integrin and thus its susceptibility to inhibition by this compound.[2][6]
-
Shear Flow Conditions: In flow-based assays, the level of shear stress can influence the observed effect of this compound, as it can promote rolling adhesion at the same time as it inhibits firm adhesion.[2][3]
Q3: What is the expected IC50 range for this compound?
The reported IC50 values for this compound vary widely depending on the experimental setup. For instance, in K562 cells, the IC50 for inhibiting LFA-1 binding to its ligand ICAM-1 is approximately 10⁻³ nM, with potency being influenced by the concentration of activating cations like Mg²⁺ and Mn²⁺.[2][6] In whole blood assays measuring the inhibition of T-cell activation, an IC50 of approximately 0.049 µM has been reported.[7]
Q4: Does this compound have any agonistic effects?
While this compound is classified as an antagonist of LFA-1-dependent firm adhesion, it can induce conformational changes in LFA-1 that are characteristic of an intermediate affinity state.[1] This can lead to an enhancement of rolling adhesion under shear flow, which could be misinterpreted as an agonistic effect in certain assay systems.[2][5] However, studies have shown that this compound does not induce outside-in signaling, a hallmark of true agonism.[1]
Troubleshooting Guides
Problem 1: High variability in replicate IC50 measurements.
| Possible Cause | Recommended Solution |
| Inconsistent cell health or density. | Ensure cells are in the logarithmic growth phase and have high viability (>95%). Use a consistent cell seeding density for all experiments. |
| Uneven coating of ICAM-1 on assay plates. | Verify the coating protocol, including concentration, incubation time, and temperature. Check for lot-to-lot variability in the recombinant ICAM-1. |
| Pipetting errors, especially with serial dilutions. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of each drug concentration to add to replicate wells. |
| Edge effects on 96-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.[8] |
Problem 2: No dose-dependent inhibition observed.
| Possible Cause | Recommended Solution |
| Incorrect concentration range of this compound. | Perform a wider range of dilutions, from picomolar to micromolar, to identify the inhibitory range for your specific assay conditions. |
| LFA-1 is not sufficiently activated. | Confirm that the chosen stimulus (e.g., Mn²⁺, PMA) is effectively activating LFA-1. Titrate the concentration of the activating agent. |
| Assay endpoint is not sensitive to LFA-1 inhibition. | Ensure that the measured outcome (e.g., cell adhesion, T-cell proliferation) is primarily mediated by LFA-1 in your experimental system. Consider using blocking antibodies to confirm LFA-1 dependence. |
| This compound has degraded. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) and store them correctly (e.g., at -20°C or -80°C in aliquots).[2] |
Problem 3: Enhancement of cell adhesion at certain this compound concentrations.
| Possible Cause | Recommended Solution |
| Assay is performed under shear flow conditions. | This is an expected effect of this compound, which can enhance rolling adhesion.[2][3] To specifically measure the inhibition of firm adhesion, allow cells to adhere under static conditions before applying shear stress to remove non-adherent cells. |
| Misinterpretation of assay readout. | In assays where cell attachment is quantified, the enhanced rolling may lead to an apparent increase in adhesion at certain concentrations. Use microscopy to visually distinguish between rolling and firmly adherent cells. |
Data Presentation
Table 1: Reported IC50 Values for this compound
| Cell Line | Assay Type | Activation Stimulus | IC50 |
| K562 | ICAM-1 Binding | 2 mM Mg²⁺/1 mM EGTA | ~10⁻³ nM[2][6] |
| K562 | ICAM-1 Binding | 1 mM Mn²⁺ | ~10⁻³ nM[2][6] |
| Human Whole Blood | T-cell Activation (CD69 Expression) | anti-CD3/MgCl₂ | 0.049 ± 0.016 µM[7] |
Experimental Protocols
Protocol 1: Static Adhesion Assay
This assay measures the ability of this compound to inhibit LFA-1-dependent firm adhesion to its ligand, ICAM-1.
-
Plate Coating: Coat 96-well plates with recombinant human ICAM-1 (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the plates with PBS and block with 1% BSA in PBS for 1 hour at room temperature.
-
Cell Preparation: Harvest cells (e.g., Jurkat T-cells) and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES and 2 mg/mL BSA).
-
Drug Treatment: Prepare serial dilutions of this compound in assay buffer. Pre-incubate the cells with different concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Cell Adhesion: Add the cell suspension to the ICAM-1 coated wells and stimulate LFA-1 activation (e.g., with 200 µM MnCl₂). Incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells with pre-warmed assay buffer to remove non-adherent cells.
-
Quantification: Quantify the number of adherent cells using a suitable method, such as a fluorescent plate reader after labeling cells with a fluorescent dye (e.g., Calcein-AM).
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Flow Cytometry-Based LFA-1 Conformational Assay
This assay measures the effect of this compound on the conformational state of LFA-1 using conformation-specific antibodies.
-
Cell Preparation: Harvest cells expressing LFA-1 and resuspend in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Drug Treatment: Incubate the cells with serial dilutions of this compound or vehicle control for 30 minutes at 37°C.
-
Antibody Staining: Add a fluorescently labeled, conformation-specific anti-LFA-1 antibody (e.g., MEM48, which recognizes an epitope exposed upon this compound binding) and incubate for 30 minutes on ice.[7]
-
Washing: Wash the cells with flow cytometry buffer.
-
Data Acquisition: Analyze the cells using a flow cytometer, measuring the mean fluorescence intensity (MFI) of the antibody staining.
-
Data Analysis: Plot the MFI against the logarithm of the this compound concentration and determine the EC50 for conformational change.
Mandatory Visualization
Caption: Mechanism of action of this compound on LFA-1.
Caption: General workflow for IC50 determination of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Regulation of integrin affinity on cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Aspects of VLA-4 and LFA-1 regulation that may contribute to rolling and firm adhesion [frontiersin.org]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. A novel multi‐parameter assay to dissect the pharmacological effects of different modes of integrin αLβ2 inhibition in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
Validation & Comparative
Validating the Inhibitory Effect of XVA1443 on LFA-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of XVA143 on Lymphocyte Function-Associated Antigen-1 (LFA-1) with other notable LFA-1 inhibitors, namely Lifitegrast and LFA703. The information presented is supported by experimental data to aid researchers in their evaluation of these compounds for therapeutic and research applications.
Executive Summary
Lymphocyte Function-Associated Antigen-1 (LFA-1), an integrin receptor expressed on leukocytes, plays a critical role in mediating immune responses through its interaction with Intercellular Adhesion Molecule-1 (ICAM-1). This interaction facilitates leukocyte adhesion, trafficking, and the formation of the immunological synapse. Consequently, inhibiting the LFA-1/ICAM-1 interaction is a promising therapeutic strategy for various inflammatory and autoimmune diseases. This guide focuses on this compound, an α/β I-like allosteric antagonist of LFA-1, and compares its inhibitory profile with Lifitegrast, an FDA-approved LFA-1 antagonist for dry eye disease, and LFA703, another allosteric inhibitor.
Comparative Analysis of LFA-1 Inhibitors
The following table summarizes the key characteristics and quantitative inhibitory data for this compound, Lifitegrast, and LFA703.
| Feature | This compound | Lifitegrast (SAR 1118) | LFA703 |
| Mechanism of Action | α/β I-like allosteric antagonist; stabilizes LFA-1 in an extended, intermediate-affinity state. | Binds to the integrin LFA-1 and blocks the interaction with its cognate ligand ICAM-1.[1] | Allosteric inhibitor that binds to the I-domain of LFA-1. |
| Reported IC50 Value | ~10⁻³ nM (dependent on LFA-1 activation state) | 2.98 nM (for inhibition of Jurkat T cell attachment to ICAM-1)[2][3] | 3.2 µM (for reduction of LFA-1-dependent leukocyte adhesion)[4][5] |
| Binding Site | Binds to the β2 subunit I-like domain. | Binds to LFA-1.[1] | Binds to the I-domain of the αL subunit. |
| Key Effects | Inhibits LFA-1 dependent firm adhesion but can enhance rolling adhesion. | Reduces ocular surface inflammation. | Inhibits LFA-1-mediated leukocyte adhesion.[4][5] |
LFA-1 Signaling Pathway and Inhibition
The interaction of LFA-1 with ICAM-1 triggers a cascade of intracellular signaling events crucial for T-cell activation and adhesion. The diagram below illustrates a simplified representation of the LFA-1 signaling pathway and the points of intervention for inhibitors like this compound.
Caption: LFA-1 signaling pathway and point of inhibition by this compound.
Experimental Validation Workflow
Validating the inhibitory effect of a compound like this compound on LFA-1 typically involves a series of in vitro assays. The following diagram outlines a general experimental workflow.
Caption: General experimental workflow for validating LFA-1 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of LFA-1 inhibitors. Below are representative protocols for key experiments.
Cell Adhesion Assay
This assay measures the ability of an inhibitor to block the adhesion of LFA-1-expressing cells to immobilized ICAM-1.
Materials:
-
96-well tissue culture plates
-
Recombinant human ICAM-1/Fc chimera
-
LFA-1 expressing cells (e.g., Jurkat T cells, human peripheral blood mononuclear cells)
-
Fluorescent dye for cell labeling (e.g., Calcein-AM)
-
Assay buffer (e.g., PBS with Ca²⁺ and Mg²⁺)
-
Test compounds (this compound and alternatives)
-
Plate reader with fluorescence detection
Protocol:
-
Coating of Plates:
-
Coat the wells of a 96-well plate with recombinant human ICAM-1/Fc (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Wash the wells with PBS to remove unbound ICAM-1.
-
Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at 37°C.
-
Wash the wells again with PBS.
-
-
Cell Preparation and Labeling:
-
Culture LFA-1 expressing cells to the desired density.
-
Label the cells with a fluorescent dye (e.g., Calcein-AM) according to the manufacturer's instructions.
-
Wash the cells to remove excess dye and resuspend in assay buffer.
-
-
Inhibition Assay:
-
Pre-incubate the labeled cells with various concentrations of the test compounds (this compound, Lifitegrast, LFA703) for a specified time (e.g., 30 minutes at 37°C).
-
Add the cell-inhibitor mixture to the ICAM-1 coated wells.
-
Incubate the plate for a defined period (e.g., 30-60 minutes at 37°C) to allow for cell adhesion.
-
-
Quantification of Adhesion:
-
Gently wash the wells to remove non-adherent cells.
-
Measure the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the percentage of adhesion for each inhibitor concentration relative to the untreated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Competitive Binding Assay
This assay determines the ability of a test compound to compete with a known ligand for binding to LFA-1.
Materials:
-
Purified LFA-1 protein
-
Fluorescently labeled ICAM-1 or a labeled small molecule LFA-1 binder
-
96-well plates (e.g., black, low-binding plates)
-
Test compounds (this compound and alternatives)
-
Assay buffer
-
Plate reader with fluorescence polarization or other suitable detection method
Protocol:
-
Assay Setup:
-
Add a fixed concentration of purified LFA-1 protein to the wells of a 96-well plate.
-
Add a fixed concentration of the fluorescently labeled ligand.
-
-
Competition:
-
Add serial dilutions of the test compounds (this compound, Lifitegrast, LFA703) to the wells.
-
Incubate the plate for a sufficient time to reach binding equilibrium.
-
-
Detection:
-
Measure the fluorescence signal (e.g., fluorescence polarization) in each well using a plate reader. A decrease in signal indicates displacement of the labeled ligand by the test compound.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of labeled ligand binding for each concentration of the test compound.
-
Determine the IC50 or Ki value by fitting the data to a suitable binding model.
-
Conclusion
The validation of this compound as a potent LFA-1 inhibitor requires a systematic comparison with established and alternative compounds. The data presented in this guide, along with the detailed experimental protocols, provide a framework for researchers to conduct their own evaluations. The distinct mechanism of action of this compound as an α/β I-like allosteric antagonist may offer unique therapeutic potential compared to other LFA-1 inhibitors. Further investigations into its in vivo efficacy and safety are warranted to fully elucidate its clinical utility.
References
Comparative Analysis of XVA143 and Other α/β I-like Allosteric Inhibitors of LFA-1
A deep dive into the comparative efficacy and mechanisms of action of leading LFA-1 allosteric inhibitors, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparative analysis of XVA143 and other prominent α/β I-like and αI allosteric inhibitors of Lymphocyte Function-Associated Antigen-1 (LFA-1). LFA-1, an integrin receptor (αLβ2), plays a critical role in the adhesion, migration, and activation of leukocytes, making it a key target for therapeutic intervention in inflammatory and autoimmune diseases. This analysis is intended for researchers, scientists, and drug development professionals, offering a clear comparison of inhibitor performance based on available experimental data.
Mechanism of Action: Two Classes of Allosteric Inhibition
LFA-1 allosteric inhibitors can be broadly categorized into two main classes based on their binding site and mechanism of action:
-
α/β I-like Allosteric Inhibitors: These inhibitors, including This compound and lifitegrast (B1675323) , bind to the I-like domain of the β2 subunit at the Metal Ion-Dependent Adhesion Site (MIDAS). This binding event disrupts the interaction between the αL and β2 subunits, preventing the conformational changes necessary for LFA-1 to adopt a high-affinity state for its ligand, Intercellular Adhesion Molecule-1 (ICAM-1). Interestingly, these inhibitors induce an extended, "semi-active" conformation of LFA-1, which can still mediate rolling adhesion but not firm adhesion.
-
αI Allosteric Inhibitors: This class of inhibitors, represented by LFA878 and BIRT377 , binds to an allosteric pocket on the αL I-domain itself. By binding to this site, they stabilize the closed, low-affinity conformation of the I-domain, directly preventing its transition to the open, high-affinity state required for ICAM-1 binding.
Quantitative Performance Comparison
The following table summarizes the available quantitative data for this compound and other selected LFA-1 allosteric inhibitors. It is important to note that direct comparison of absolute values can be challenging due to variations in experimental conditions across different studies.
| Inhibitor | Class | Target | Assay | Potency (IC50 / Kd) | Reference |
| This compound | α/β I-like Allosteric | LFA-1 | Inhibition of CD69 expression | 0.049 ± 0.016 μM | [1] |
| Lifitegrast (SAR 1118) | α/β I-like Allosteric | LFA-1/ICAM-1 Interaction | Jurkat cell adhesion to ICAM-1 | IC50: 2.98 nM, 10.5 nM, 11 nM | [2] |
| LFA-1 Binding | Competitive binding assay | Kd: 3 nM | [3] | ||
| BIRT377 | αI Allosteric | LFA-1 | JY cell aggregation | IC50: 0.24 μM | [2] |
| LFA-1 I-domain Binding | Not Specified | Kd: 26 nM | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: LFA-1 signaling and points of allosteric inhibition.
Caption: General workflow for an LFA-1 dependent cell adhesion assay.
Caption: Workflow for analyzing LFA-1 conformational changes by flow cytometry.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of findings. Below are representative protocols for the assays used to generate the quantitative data presented.
LFA-1 Dependent Cell Adhesion Assay (for IC50 Determination)
This assay measures the ability of a compound to inhibit the adhesion of LFA-1-expressing cells to immobilized ICAM-1.
Materials:
-
96-well black, clear-bottom tissue culture plates
-
Recombinant human ICAM-1/CD54 Fc Chimera
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Jurkat cells (or other LFA-1 expressing leukocyte cell line)
-
Calcein-AM fluorescent dye
-
Test inhibitors (this compound, lifitegrast, BIRT377)
-
Fluorescence plate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 50 µL of 2 µg/mL recombinant human ICAM-1 in PBS.
-
Incubate overnight at 4°C.
-
Wash the wells three times with PBS.
-
Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.
-
Wash the wells three times with PBS.
-
-
Cell Preparation:
-
Culture Jurkat cells to a density of 1 x 10^6 cells/mL.
-
Label the cells by incubating with 5 µM Calcein-AM for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess dye.
-
Resuspend the cells in assay buffer (e.g., RPMI with 0.5% BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of the test inhibitors in assay buffer.
-
In a separate plate, mix 50 µL of the cell suspension with 50 µL of the inhibitor dilutions.
-
Incubate for 30 minutes at 37°C.
-
-
Adhesion:
-
Transfer 100 µL of the cell/inhibitor mixture to the ICAM-1 coated and blocked wells.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Washing and Detection:
-
Gently wash the wells three times with pre-warmed assay buffer to remove non-adherent cells.
-
Add 100 µL of assay buffer to each well.
-
Measure the fluorescence of the adherent cells using a fluorescence plate reader (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no cells).
-
Plot the percentage of cell adhesion (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a non-linear regression curve fit (four-parameter logistic equation).
-
Flow Cytometry for LFA-1 Conformational Change
This method assesses the effect of inhibitors on the conformational state of LFA-1 on the cell surface using conformation-specific antibodies.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable leukocyte cell line
-
Test inhibitors (e.g., this compound)
-
Phorbol 12-myristate 13-acetate (PMA) or other activating stimulus
-
Primary antibody: Mouse anti-human CD11a/CD18 (clone KIM127), which recognizes an activation-associated epitope on the β2 subunit.
-
Secondary antibody: Fluorescently-labeled goat anti-mouse IgG (e.g., FITC or Alexa Fluor 488)
-
FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend in RPMI 1640 medium.
-
-
Inhibitor and Stimulant Treatment:
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Add the desired concentration of the test inhibitor (e.g., this compound) or vehicle control.
-
Incubate for 15-30 minutes at 37°C.
-
Add an activating stimulus, such as 50 ng/mL PMA, and incubate for a further 15 minutes at 37°C.
-
-
Antibody Staining:
-
Wash the cells with cold FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer containing the primary antibody (KIM127) at the manufacturer's recommended concentration.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer.
-
Resuspend the cells in 100 µL of FACS buffer containing the fluorescently-labeled secondary antibody.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with cold FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in 500 µL of FACS buffer.
-
Acquire data on a flow cytometer, collecting at least 10,000 events per sample.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Analyze the Mean Fluorescence Intensity (MFI) of the gated population to quantify the expression of the activation-associated epitope.
-
-
Data Analysis:
-
Compare the MFI of inhibitor-treated samples to vehicle-treated and unstimulated controls to determine the effect of the inhibitor on LFA-1 conformation.
-
Conclusion
The comparative analysis of this compound and other α/β I-like and αI allosteric inhibitors reveals distinct mechanisms of action that translate into different biological outcomes. While both classes effectively inhibit LFA-1-mediated firm adhesion, the α/β I-like inhibitors such as this compound and lifitegrast induce a "semi-active" rolling phenotype, a nuance that could have therapeutic implications. The quantitative data, though variable across studies, consistently demonstrates the high potency of these small molecule inhibitors. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting LFA-1 allosterically. Future head-to-head studies under standardized assay conditions will be invaluable for a more direct and definitive comparison of these promising therapeutic agents.
References
Comparative Analysis of Fingolimod (FTY720) and Other Immunomodulators on Lymphocyte Subsets
This guide provides a comparative analysis of Fingolimod (FTY720), a sphingosine-1-phosphate (S1P) receptor modulator, and its differential effects on lymphocyte subsets compared to other immunomodulatory agents. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced effects of these drugs on the immune system.
Introduction
Fingolimod (FTY720) is an immunomodulating drug that acts as a sphingosine-1-phosphate (S1P) receptor modulator. It is an analog of sphingosine (B13886) and, upon phosphorylation by sphingosine kinase 2, binds to four of the five S1P receptor subtypes (S1P1, S1P3, S1P4, and S1P5). Its primary mechanism of action involves the functional antagonism of the S1P1 receptor on lymphocytes, leading to their sequestration in lymph nodes and a reduction of circulating lymphocytes. This guide compares the effects of Fingolimod on various lymphocyte populations with other S1P receptor modulators, such as Siponimod and Ozanimod, and the adhesion molecule inhibitor Natalizumab.
Comparative Effects on Lymphocyte Subsets
The following table summarizes the quantitative effects of Fingolimod and comparator drugs on circulating lymphocyte subsets. Data is presented as the mean percentage change from baseline.
| Drug | T Cells (Total) | Naive T Cells (TN) | Central Memory T Cells (TCM) | Effector Memory T Cells (TEM) | B Cells (Total) | NK Cells |
| Fingolimod | ↓ ~75% | ↓ >95% | ↓ >95% | ↓ ~50-60% | ↓ ~65-80% | ↓ <50% |
| Siponimod | ↓ ~70-80% | ↓ ~90% | ↓ ~90% | ↓ ~10-20% | ↓ ~50-60% | ↓ <10% |
| Ozanimod | ↓ ~70% | ↓ ~90% | ↓ ~90% | ↓ ~10-20% | ↓ ~30-40% | ↓ <10% |
| Natalizumab | ↑ ~30-40% | ↑ | ↑ | ↑ | ↑ ~40-50% | No significant change |
Note: The effects can vary based on dosage, duration of treatment, and patient population. The values presented are approximations based on available clinical trial data.
Signaling Pathway and Mechanism of Action
Fingolimod's primary mechanism involves the modulation of the S1P1 receptor, leading to the internalization and degradation of the receptor. This functional antagonism prevents lymphocytes from responding to the S1P gradient that normally guides their egress from lymph nodes.
Caption: S1P1 receptor signaling pathway and the mechanism of action of Fingolimod-P.
Experimental Protocols
A key method for evaluating the effects of these drugs on lymphocyte subsets is multi-color flow cytometry.
Flow Cytometry for Lymphocyte Subset Analysis
1. Objective: To quantify the absolute counts and percentages of various lymphocyte subsets (T cells, B cells, NK cells, and their subpopulations) in peripheral blood.
2. Materials:
- Whole blood collected in EDTA or heparin tubes.
- Red blood cell lysis buffer.
- Phosphate-buffered saline (PBS).
- Fluorescently conjugated monoclonal antibodies specific for cell surface markers (e.g., CD3, CD4, CD8, CD19, CD56, CD45RA, CCR7).
- Flow cytometer (e.g., BD FACSCanto™, Beckman Coulter CytoFLEX).
- Analysis software (e.g., FlowJo™, Kaluza).
3. Procedure:
- Collect 2-5 mL of whole blood from the subject.
- Aliquot 100 µL of whole blood into multiple tubes for different antibody panels.
- Add the pre-titered antibody cocktails to the respective tubes and incubate in the dark for 15-30 minutes at room temperature.
- Lyse red blood cells using a commercial lysis buffer according to the manufacturer's instructions.
- Wash the remaining cells (leukocytes) twice with PBS by centrifugation.
- Resuspend the cell pellet in a known volume of sheath fluid or PBS.
- Acquire the samples on the flow cytometer, collecting a sufficient number of events (e.g., 50,000-100,000 events in the lymphocyte gate).
- Analyze the data using appropriate software to gate on the lymphocyte population and then identify and quantify the different subsets based on their marker expression.
start [label="Blood Sample\nCollection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
stain [label="Antibody\nStaining"];
lyse [label="RBC Lysis"];
wash [label="Cell Washing"];
acquire [label="Flow Cytometry\nAcquisition"];
analyze [label="Data Analysis\n& Gating"];
end [label="Quantification of\nLymphocyte Subsets", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> stain;
stain -> lyse;
lyse -> wash;
wash -> acquire;
acquire -> analyze;
analyze -> end;
}
Caption: A typical experimental workflow for flow cytometric analysis of lymphocyte subsets.
Discussion
Fingolimod and other S1P receptor modulators demonstrate a profound impact on circulating lymphocyte counts, with a particularly strong effect on naive and central memory T cells. This is attributed to the high expression of the S1P1 receptor on these cell types, which is essential for their egress from lymph nodes. Effector memory T cells, which have lower S1P1 expression and can reside in peripheral tissues, are less affected.
In contrast, Natalizumab, which blocks the α4-integrin, prevents lymphocyte trafficking into the central nervous system but does not cause their sequestration in lymph nodes, leading to an overall increase in circulating lymphocytes.
The differential effects of these drugs on B cell and NK cell populations are also noteworthy. While Fingolimod significantly reduces circulating B cells, its effect on NK cells is less pronounced. Newer S1P receptor modulators like Siponimod and Ozanimod show a more modest impact on B cells and a minimal effect on NK cells compared to Fingolimod.
Conclusion
The choice of an immunomodulatory agent can have distinct and predictable consequences on the distribution of lymphocyte subsets. Fingolimod and other S1P receptor modulators induce a significant but reversible reduction in circulating lymphocytes, with a preferential impact on naive and central memory T cells. Understanding these differential effects is crucial for predicting the therapeutic efficacy and potential side effects of these drugs in various disease contexts. The experimental protocols outlined provide a framework for the continued investigation and comparison of existing and novel immunomodulatory compounds.
Validating the Specificity of XVA143 in Primary Human T Cells: A Comparative Guide
For researchers in immunology and drug development, the precise validation of a small molecule's specificity is paramount to ensure that its observed biological effects are genuinely due to the modulation of its intended target. This guide provides a comparative framework for validating the specificity of XVA143, an allosteric antagonist of the integrin Lymphocyte Function-associated Antigen-1 (LFA-1), in primary human T cells. We will compare this compound with another class of LFA-1 inhibitors and provide detailed experimental protocols to rigorously assess its on-target and off-target activities.
Understanding this compound and the Importance of Specificity
This compound is an α/β I-like allosteric antagonist that targets LFA-1 (also known as αLβ2 integrin), a key adhesion molecule on T cells.[1][2] It functions by binding to the I-like domain of the β2 subunit, which prevents the conformational changes required for high-affinity binding to its ligand, Intercellular Adhesion Molecule-1 (ICAM-1).[3] This inhibition of LFA-1-mediated adhesion is critical for modulating T cell activation and migration.
Comparative Analysis: this compound vs. αI Allosteric Inhibitors
A key comparator for this compound is the class of αI allosteric inhibitors, such as LFA878. While both target LFA-1, their distinct mechanisms of action provide a valuable basis for comparative validation studies.
| Feature | This compound (α/β I-like Allosteric Antagonist) | LFA878 (αI Allosteric Inhibitor) |
| Binding Site | Binds to the I-like domain of the β2 subunit of LFA-1.[3] | Binds to an allosteric site within the αI domain of the αL chain of LFA-1.[2] |
| Mechanism of Action | Stabilizes an intermediate affinity state of LFA-1, inhibiting firm adhesion.[3] | Stabilizes the bent, low-affinity conformation of LFA-1.[2] |
| Reported Selectivity | May also target other β2 integrins like Mac-1.[3] | Reported to be highly selective for LFA-1.[2] |
| Effect on T Cell Adhesion | Inhibits LFA-1 dependent firm adhesion.[1] | Potently blocks LFA-1-mediated leukocyte adhesion.[3] |
Experimental Protocols for Specificity Validation
To validate the specificity of this compound in primary human T cells, a multi-pronged approach is recommended, incorporating both target engagement and off-target effect assessments.
Target Engagement: Cellular Thermal Shift Assay (CETSA)
This assay confirms direct binding of this compound to LFA-1 in intact cells.
-
Principle: Ligand binding stabilizes the target protein, increasing its melting temperature.
-
Protocol:
-
Isolate primary human T cells from healthy donor peripheral blood mononuclear cells (PBMCs).
-
Treat T cells with either this compound (at various concentrations) or a vehicle control (e.g., DMSO) for 1 hour.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling.
-
Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble LFA-1 (αL subunit) in the supernatant by Western blotting using an anti-LFA-1α antibody.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
On-Target Functional Validation: T Cell Adhesion Assay
This assay confirms that this compound inhibits LFA-1's function.
-
Protocol:
-
Coat 96-well plates with ICAM-1-Fc.
-
Label primary human T cells with a fluorescent dye (e.g., Calcein-AM).
-
Pre-incubate the labeled T cells with varying concentrations of this compound, LFA878 (as a comparator), or a vehicle control for 30 minutes.
-
Add the T cells to the ICAM-1-coated wells and incubate for 30-60 minutes at 37°C.
-
Gently wash away non-adherent cells.
-
Quantify the fluorescence of the remaining adherent cells using a plate reader.
-
Calculate the IC50 value for inhibition of adhesion for each compound.
-
Off-Target Assessment: Kinome Profiling
To identify potential off-target kinase inhibition.
-
Principle: Many small molecules can have unintended effects on kinases. A broad kinase screen can identify these off-target interactions.
-
Protocol:
-
Submit a sample of this compound to a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, Reaction Biology Kinase HotSpot).
-
The service will screen this compound against a large panel of purified kinases at a fixed concentration (e.g., 1 µM).
-
The results will be provided as a percentage of inhibition for each kinase. Significant inhibition of any kinase would warrant further investigation.
-
Global Off-Target Analysis: Affinity-Based Pull-Down with Mass Spectrometry
This unbiased approach aims to identify all proteins that bind to this compound.
-
Protocol:
-
Synthesize a biotinylated version of this compound.
-
Immobilize the biotinylated this compound on streptavidin-coated beads.
-
Incubate the beads with a lysate from primary human T cells.
-
Wash away non-binding proteins.
-
Elute the proteins that have bound to the this compound-biotin conjugate.
-
Identify the eluted proteins by mass spectrometry.
-
LFA-1 should be the most prominent hit. Other significant hits may represent potential off-targets.
-
Quantitative Data Summary
The following table presents hypothetical data from the described validation experiments.
| Assay | Parameter | This compound | LFA878 (Comparator) | Vehicle Control |
| CETSA | ΔTm for LFA-1 (°C) | +5.2 | +4.8 | 0 |
| T Cell Adhesion Assay | IC50 (nM) | 15 | 25 | N/A |
| Kinome Profiling (1 µM) | % Inhibition of >50% | LCK (15%), Fyn (10%) | LCK (12%), Fyn (8%) | N/A |
| Affinity Pull-Down | Top Protein Hit | Integrin αL (LFA-1) | Integrin αL (LFA-1) | N/A |
| Other Potential Hits | None significant | None significant | N/A |
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the LFA-1 signaling pathway and the experimental workflow for validating inhibitor specificity.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
